

A Technical Guide to the Biological Activities of Morpholine Derivatives

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Compound of Interest

Compound Name: *4-(Indolin-5-yl)morpholine*

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Abstract

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—including optimal basicity, hydrogen bonding capability, and the ability to improve aqueous solubility and metabolic stability—render it a "privileged scaffold".^{[1][2][3]} This guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine their roles as anticancer, antimicrobial (antibacterial and antifungal), antiviral, and central nervous system (CNS) active agents, supported by quantitative data and established protocols. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

Morpholine (tetrahydro-1,4-oxazine) is a versatile heterocyclic compound that has become indispensable in drug design.^{[4][5]} Its structural features allow it to serve as a bioisosteric replacement for other rings like piperazine or piperidine, offering advantageous modulation of a compound's pharmacokinetic profile.^{[1][2]} The presence of both an ether and a secondary

amine group within its structure provides a unique balance of hydrophilicity and lipophilicity.^[6] The nitrogen atom imparts basicity ($pK_a \approx 8.7$), while the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.^{[1][7][8]}

These properties contribute to improved oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier, making the morpholine moiety a frequent component in FDA-approved drugs.^{[1][7][9]} A significant portion of these drugs, particularly those approved in the last decade, are anticancer agents, highlighting the scaffold's importance in oncology.^[1] This guide will systematically review the key therapeutic areas where morpholine derivatives have demonstrated significant potential.

Anticancer Activity

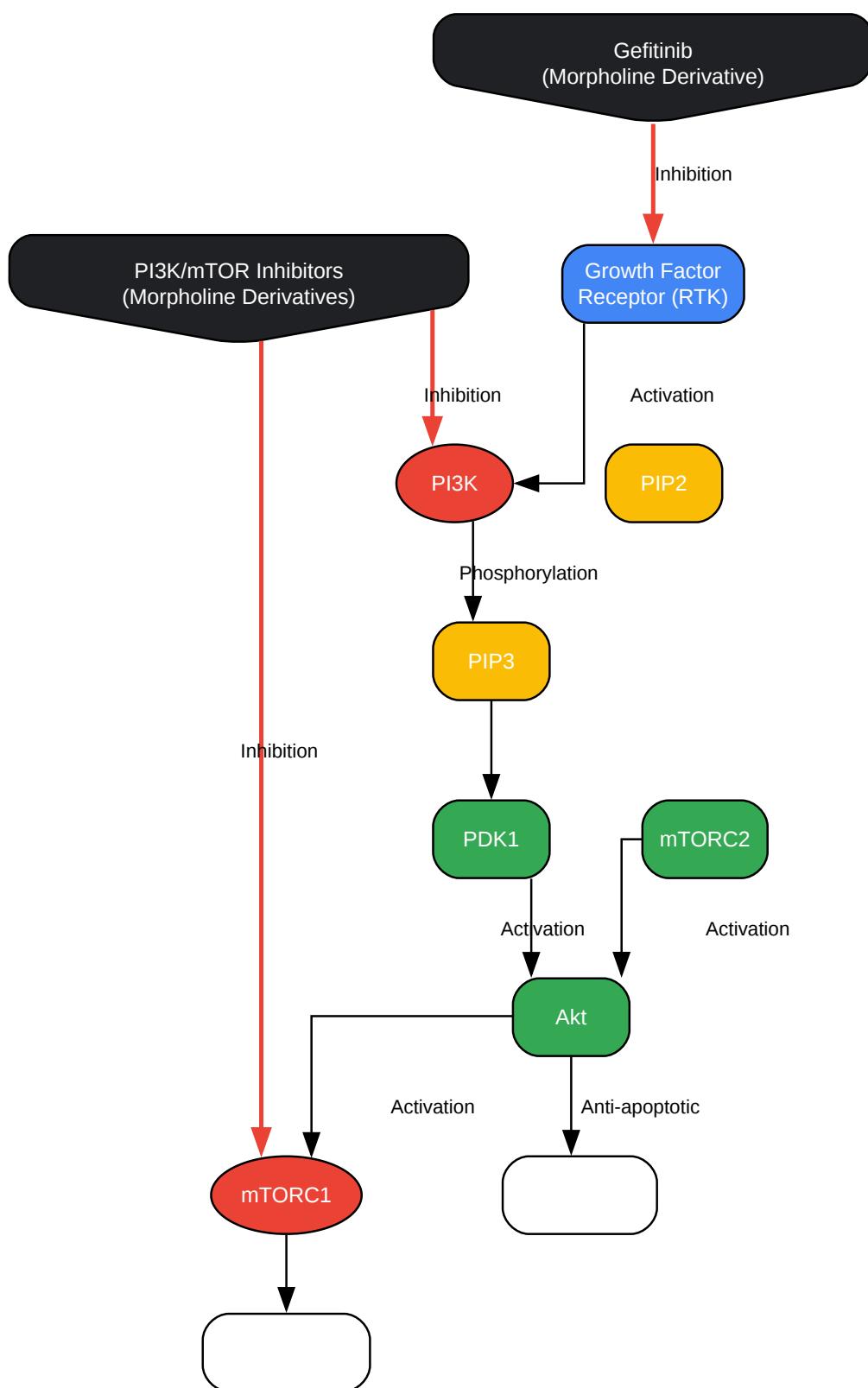
Morpholine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling.^[10] Their mechanisms often involve the inhibition of critical enzymes, particularly protein kinases.

Mechanism of Action: Kinase Inhibition

Many potent anticancer drugs incorporating a morpholine ring function as kinase inhibitors. The morpholine moiety often plays a dual role: it can enhance solubility and pharmacokinetic properties, and it can form specific, potency-driving interactions within the kinase active site.^[3] ^[11]

A prime example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer. The morpholine ring is a key pharmacophore for interacting with the PI3K kinase family.^{[7][9]} In some inhibitors, the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the molecule for effective inhibition.

Diagram: PI3K/Akt/mTOR Signaling Pathway

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Caption: Inhibition points of morpholine derivatives in the PI3K/Akt/mTOR pathway.

Key Examples and Structure-Activity Relationship (SAR)

- Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[11] The morpholine group enhances its solubility and pharmacokinetic profile.
- Quinazoline-Morpholine Hybrids: Studies on morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[12][13] SAR studies revealed that substitutions on the aromatic ring attached to the quinazoline core significantly impact cytotoxicity. For instance, compounds AK-3 and AK-10 induced cell cycle arrest at the G1 phase and promoted apoptosis.[12][13]
- Benzimidazole-Oxadiazole-Morpholine Hybrids: A novel series of these derivatives demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14] Compound 5h, with 3,4-dichloro substitution, showed an IC₅₀ value of 0.049 μM against VEGFR-2, comparable to the standard drug Sorafenib.[14]

Quantitative Data: Cytotoxic Activity

Compound	Cell Line	IC ₅₀ (μM)	Reference
AK-3	A549 (Lung)	10.38 ± 0.27	[12]
MCF-7 (Breast)		6.44 ± 0.29	[12]
SHSY-5Y (Neuroblastoma)		9.54 ± 0.15	[12]
AK-10	A549 (Lung)	8.55 ± 0.67	[12]
MCF-7 (Breast)		3.15 ± 0.23	[12]
SHSY-5Y (Neuroblastoma)		3.36 ± 0.29	[12]
Compound 5h	HT-29 (Colon)	3.103 ± 0.979	[14]

Antimicrobial Activity

The morpholine scaffold is integral to several potent antimicrobial agents, demonstrating both antibacterial and antifungal properties.

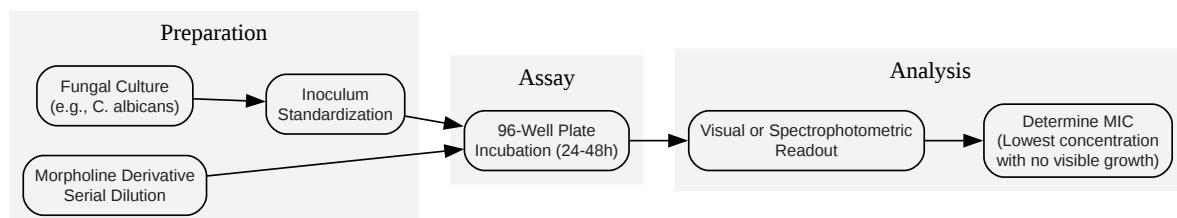
Antibacterial Activity

- Mechanism of Action: Morpholine derivatives, notably the oxazolidinone class, inhibit bacterial protein synthesis at a very early stage.[15] Linezolid, an important antibiotic containing a morpholine ring, binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex required for translation.[16] This unique mechanism means there is little cross-resistance with other antibiotic classes.[15]
- Spectrum of Activity: These agents are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[15][16] Some newly synthesized derivatives have also shown a broad spectrum of action against both Gram-positive and Gram-negative bacteria.[17][18][19]

Antifungal Activity

- Mechanism of Action: Morpholine antifungals, such as Amorolfine and Fenpropimorph, interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[20][21] They achieve this by inhibiting two specific enzymes in the pathway: sterol Δ 14-reductase and sterol Δ 7- Δ 8-isomerase.[20] Disruption of ergosterol synthesis leads to the accumulation of toxic intermediate sterols and compromises the structural integrity and function of the fungal cell membrane.[22]

Diagram: Antifungal Experimental Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

- Spectrum of Activity: These agents are effective against a range of pathogenic fungi, including yeasts like *Candida albicans* and *Cryptococcus neoformans*, as well as filamentous fungi like *Aspergillus niger*.^{[20][23]} While Amorolfine is used clinically as a topical agent, other derivatives are widely used in agriculture as fungicides.^[20]

Antiviral and Other Pharmacological Activities

Antiviral Activity

The morpholine scaffold is present in compounds with activity against various viruses. For example, some quinoline derivatives incorporating morpholine have shown inhibitory effects on the replication of Zika Virus (ZIKV).^[24] The precise mechanism often varies depending on the viral target, but can include inhibition of viral enzymes like RNA polymerase or interference with viral entry or replication processes.

CNS Activity

The morpholine ring is a key component in many drugs active on the central nervous system (CNS) due to its ability to improve blood-brain barrier penetration.^[7]

- Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.^{[25][26]}
- Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), also used as an antidepressant.^{[25][26]}
- Aprepitant: A neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The morpholine ring acts as a scaffold to correctly orient the pharmacophoric elements for receptor binding.^[9]

Key Experimental Protocols

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C , 5% CO_2 .
- Compound Treatment: Prepare serial dilutions of the morpholine test compounds in the appropriate cell culture medium. Replace the old medium with 100 μL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Broth Microdilution for Antibacterial MIC

This protocol determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., *S. aureus*) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Compound Dilution: Perform a two-fold serial dilution of the morpholine test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
- Incubation: Incubate the plate at $35\text{-}37^\circ\text{C}$ for 16-20 hours.

- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities.^[2] Its favorable physicochemical and pharmacokinetic properties have led to its incorporation into numerous successful drugs.^[27] The research into anticancer agents, particularly kinase inhibitors, remains a highly promising area.^[11] Furthermore, the unique mechanism of action of morpholine-containing antibiotics like Linezolid provides a critical tool against drug-resistant bacteria. Future research will likely focus on synthesizing novel morpholine derivatives with enhanced potency and selectivity, exploring new therapeutic targets, and modifying the scaffold to overcome challenges like metabolic instability or acquired resistance.^{[3][28]} The versatility and proven track record of the morpholine ring ensure its continued importance in the future of drug discovery.

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